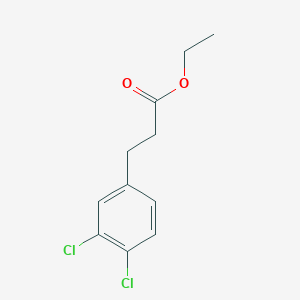
Methyl 2,3-difluoroisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-difluoroisonicotinate is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 on the pyridine ring are replaced by fluorine atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2,3-difluoroisonicotinate can be synthesized through various methods. One common approach involves the fluorination of methyl isonicotinate using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle fluorinating agents.
化学反応の分析
Types of Reactions: Methyl 2,3-difluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed: The major products depend on the type of reaction. For substitution reactions, the products are typically derivatives where the fluorine atoms are replaced by other functional groups. In oxidation reactions, the products may include oxidized forms of the pyridine ring.
科学的研究の応用
Methyl 2,3-difluoroisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The exact mechanism of action of methyl 2,3-difluoroisonicotinate is not well-documented. its biological effects are thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
類似化合物との比較
Methyl isonicotinate: Lacks the fluorine atoms and has different chemical properties and reactivity.
2,3-Difluoropyridine: Similar fluorination pattern but lacks the ester group, leading to different applications and reactivity.
Uniqueness: Methyl 2,3-difluoroisonicotinate is unique due to the presence of both fluorine atoms and the ester group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in various research fields .
特性
IUPAC Name |
methyl 2,3-difluoropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCABRBOMTXCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2913609.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate](/img/structure/B2913610.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2913614.png)




![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2913622.png)
![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2913623.png)

![4-(3,4-dichlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2913625.png)
